Biochemical Potency: JSH-150 vs. NVP-2 and MC180295
In a direct biochemical comparison, JSH-150 demonstrates an IC₅₀ of 1 nM against CDK9 [1]. This is slightly less potent than the ATP-competitive probe NVP-2 (IC₅₀ = 0.514 nM) but significantly more potent than the widely used selective inhibitor MC180295 (IC₅₀ = 5 nM) . The intermediate potency of JSH-15 suggests a unique balance between target engagement and potential for reduced non-specific binding at higher concentrations compared to ultra-potent analogs like NVP-2.
| Evidence Dimension | CDK9 IC₅₀ (Biochemical) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | NVP-2: 0.514 nM; MC180295: 5 nM |
| Quantified Difference | 2x less potent than NVP-2; 5x more potent than MC180295 |
| Conditions | Biochemical kinase assay, cell-free system |
Why This Matters
For experiments requiring a specific concentration window to avoid non-specific cytotoxicity, JSH-150's potency profile offers a distinct alternative to both ultra-potent (NVP-2) and moderately potent (MC180295) inhibitors.
- [1] Wang, B., et al. (2018). Eur J Med Chem, 158, 896-916. View Source
